molecular formula C27H36O5 B1239697 Mediterraneol A CAS No. 97730-98-8

Mediterraneol A

Cat. No.: B1239697
CAS No.: 97730-98-8
M. Wt: 440.6 g/mol
InChI Key: NOCISAZINLIHQQ-SYBXDPBWSA-N
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Description

Mediterraneol A is a meroditerpenoid compound isolated from marine macroalgae belonging to the genus Cystoseira, particularly Cystoseira mediterranea. This compound is part of a broader class of secondary metabolites produced by brown algae, which are renowned for their structural complexity and diverse bioactivities.

Preliminary studies suggest that this compound exhibits antitumor and antioxidant properties, though its mechanism of action and pharmacological profile require further validation. Its isolation from Cystoseira species aligns with the ecological role of meroditerpenoids in chemical defense against pathogens and environmental stressors .

Properties

CAS No.

97730-98-8

Molecular Formula

C27H36O5

Molecular Weight

440.6 g/mol

IUPAC Name

(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(1R,6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one

InChI

InChI=1S/C27H36O5/c1-16(7-8-18-11-19(28)10-17(2)24(18)32)9-20(29)13-26(5)15-22-23(31)12-21(30)14-27(26,6)25(22,3)4/h7,10-12,14,22,28,30-32H,8-9,13,15H2,1-6H3/b16-7+/t22-,26-,27+/m0/s1

InChI Key

NOCISAZINLIHQQ-SYBXDPBWSA-N

SMILES

CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CC2(CC3C(=CC(=CC2(C3(C)C)C)O)O)C)O

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)C[C@]2(C[C@H]3C(=CC(=C[C@@]2(C3(C)C)C)O)O)C)O

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CC2(CC3C(=CC(=CC2(C3(C)C)C)O)O)C)O

Synonyms

mediterraneol A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Marine algae-derived meroditerpenoids and related compounds display significant structural diversity, which correlates with their biological activities. Below, Mediterraneol A is compared to its closest analogs in terms of source organisms, structural features, and bioactivities.

Structural and Bioactive Comparison

The following table summarizes key characteristics of this compound and similar compounds:

Compound Source Organism Structural Class Bioactivity Key References
This compound Cystoseira mediterranea Meroditerpene Antitumor, Antioxidant (hypothesized)
Mediterraneol E Cystoseira mediterranea Meroditerpene In vitro antitumor activity
Usneoidone E/Z Cystoseira usneoides Meroterpene Antitumor, Antiviral
Cystodiones A–F Cystoseira usneoides Meroditerpene derivatives Anti-inflammatory, Antioxidant
Bifurcarenone Bifurcaria bifurcata Diterpene Antifungal, Antimicrobial
Methoxybifurcarenone Cystoseira tamariscifolia Oxygenated diterpene Antifungal (vs. tomato pathogens)

Key Findings from Comparative Studies

Structural Nuances :

  • This compound and E share a meroditerpene backbone but differ in oxidation states and substituents. Mediterraneol E’s antitumor activity is attributed to its γ-lactone and epoxide groups, which may enhance cellular uptake and target binding .
  • Usneoidones (e.g., Usneoidone E/Z) incorporate mixed terpene-polyketide structures, broadening their bioactivity spectrum to include antiviral effects .

Bioactivity Profiles: Antitumor Activity: Mediterraneol E demonstrates moderate cytotoxicity against human cancer cell lines, whereas Usneoidones show higher potency but narrower selectivity . Antimicrobial Activity: Bifurcaria-derived diterpenes (e.g., Bifurcarenone) exhibit strong antifungal activity, outperforming Mediterraneol analogs in combating plant pathogens . Anti-inflammatory Effects: Cystodiones from C. usneoides suppress pro-inflammatory cytokines (e.g., TNF-α) at IC50 values of 10–20 μM, suggesting superior efficacy compared to this compound’s hypothesized antioxidant effects .

Cystoseira tamariscifolia-derived methoxybifurcarenone has been tested exclusively against agricultural pathogens, highlighting a need for human cell line studies to enable cross-compound comparisons .

Q & A

Q. What analytical techniques are essential for characterizing Mediterraneol A’s structural identity, and how should they be applied methodologically?

To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) (1D/2D for stereochemical analysis), high-resolution mass spectrometry (HR-MS) for molecular formula validation, and X-ray crystallography for absolute configuration determination. For purity, employ HPLC-UV/ELSD with ≥95% purity thresholds. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in experimental protocols .

Q. What protocols are recommended for isolating this compound from natural sources, and how can yield variability be minimized?

Use bioactivity-guided fractionation with solvent partitioning (e.g., ethyl acetate for mid-polar compounds) followed by column chromatography (silica gel, Sephadex LH-20). To address yield variability, standardize extraction parameters (solvent polarity, temperature, time) and report biomass sourcing (geographic origin, harvest season). Include recovery rate calculations in triplicate to validate reproducibility .

Q. How should researchers design in vitro assays to preliminarily assess this compound’s bioactivity?

Adopt dose-response experiments (e.g., 0.1–100 µM range) with positive/negative controls. Use cell viability assays (MTT, resazurin) and mechanistic probes (e.g., ROS detection kits). Validate results via IC₅₀/EC₅₀ calculations and statistical tests (ANOVA, p ≤ 0.05). Report cell line authentication (e.g., ATCC standards) and culture conditions to mitigate confounding factors .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?

Apply multi-omics integration (transcriptomics, proteomics) to identify target pathways. Use knockout/knockdown models (CRISPR, siRNA) to validate candidate targets. For conflicting in vivo results, conduct meta-analyses with PRISMA guidelines, focusing on variables like dosage regimens and animal models (e.g., BALB/c vs. C57BL/6 mice). Address biases via funnel plots or sensitivity analyses .

Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

Implement Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, temperature). Use asymmetric catalysis (e.g., chiral ligands) for enantioselective synthesis. Monitor intermediates via in-situ FTIR or LC-MS . Compare yields against theoretical calculations (e.g., Gaussian for transition-state modeling) and validate stereochemistry via optical rotation/CD spectroscopy .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Establish a reference database with standardized acquisition parameters (solvent, temperature, field strength). Use spiking experiments with authentic standards to confirm peak assignments. For ambiguous signals, apply DFT-based NMR prediction tools (e.g., ACD/Labs, Gaussian). Publish raw spectral data in repositories (e.g., Zenodo) for peer validation .

Q. What methodologies are critical for evaluating this compound’s pharmacokinetics in preclinical models?

Use LC-MS/MS for plasma/tissue quantification with stable isotope-labeled internal standards . Conduct compartmental modeling (non-linear regression) to calculate AUC, t₁/₂, and clearance. Address interspecies variability via allometric scaling and validate assays with FDA bioanalytical guidelines (precision ±15%) .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : Define Population (e.g., cell lines, animal models), Intervention (dose/concentration), Comparison (controls), Outcome (IC₅₀, AUC) .
  • FINER Criteria : Ensure questions are Feasible (resource alignment), Interesting (knowledge gap), Novel (unexplored derivatives), Ethical (IACUC compliance), Relevant (therapeutic potential) .

Q. Tables

Parameter Optimization Strategy Validation Method
Synthetic YieldDoE (catalyst, solvent screening)HPLC-ELSD, theoretical yield vs. actual
Stereochemical PurityChiral HPLC, optical rotationX-ray crystallography
Bioactivity ReproducibilityStandardized cell lines, triplicate assaysZ’-factor > 0.5

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